N-(3,5-dimethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Beschreibung
This compound is a complex heterocyclic molecule featuring a tricyclic core with sulfur and nitrogen atoms, substituted with a 3,5-dimethoxyphenyl group at the N7 position and a 4-methylbenzenesulfonyl (tosyl) group at the C10 position. The 3,5-dimethoxy substitution on the phenyl ring may enhance electron-donating properties and solubility, while the tosyl group contributes to hydrophobic interactions in binding pockets. Though direct pharmacological data for this compound is unavailable in the provided evidence, its structural analogs (e.g., ) highlight its relevance in medicinal chemistry for targeted drug discovery.
Eigenschaften
IUPAC Name |
N-(3,5-dimethoxyphenyl)-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S2/c1-13-4-6-17(7-5-13)33(28,29)22-21-24-20(19-18(8-9-32-19)27(21)26-25-22)23-14-10-15(30-2)12-16(11-14)31-3/h4-12H,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSBHJZFAONSBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC(=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the aromatic core: This involves the reaction of 3,5-dimethoxyaniline with suitable reagents to introduce the sulfonyl group.
Cyclization: The intermediate is then subjected to cyclization reactions to form the tricyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,5-dimethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the sulfonyl group or the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[730
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(3,5-dimethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with molecular targets in the body. The compound may bind to specific proteins or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings from Comparative Analysis
The 4-methylbenzenesulfonyl (tosyl) group enhances hydrophobicity and π-stacking capabilities relative to the unsubstituted benzenesulfonyl group in ’s compound .
Core Structure Modifications :
- Replacement of 5-thia with 3,7-dithia () introduces additional sulfur atoms, which may stabilize the tricyclic core but alter conformational flexibility, impacting target selectivity .
Synthetic Accessibility :
- Compounds with spirocyclic or benzothiazol-derived cores (e.g., ) require multi-step syntheses involving Schiff base formations and cyclizations, whereas the target compound’s tetraazatricyclo core suggests a streamlined route via sulfonylation and nucleophilic substitution .
Docking Efficiency :
- Chemical Space Docking studies () indicate that substituent pre-filtering (e.g., selecting methylbenzenesulfonyl over benzenesulfonyl) enriches for high-scoring kinase binders, supporting the target compound’s design rationale .
Research Implications
The target compound’s structural features position it as a promising candidate for kinase inhibition, particularly in ROCK1-targeted therapies. Comparative data suggest that its 3,5-dimethoxy and tosyl substituents strike a balance between solubility, binding affinity, and metabolic stability. Further studies should prioritize:
- In vitro kinase inhibition assays to validate docking predictions .
- SAR studies on substituent variants (e.g., 3,5-dichlorophenyl, 4-fluorobenzenesulfonyl) to optimize potency.
Limitations and Contradictions
Biologische Aktivität
N-(3,5-dimethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine (referred to as NA-TEP) is a complex heterocyclic compound with potential biological activities due to its unique structural features. This article aims to explore the biological activity of NA-TEP by reviewing available literature and synthesizing findings from various studies.
Chemical Structure and Properties
NA-TEP contains multiple functional groups that contribute to its biological properties. The presence of a thiazole ring and multiple nitrogen atoms suggests potential interactions with biological macromolecules such as proteins and nucleic acids.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N6O4S |
| Molecular Weight | 432.50 g/mol |
| IUPAC Name | N-(3,5-dimethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine |
| Solubility | Not extensively characterized |
Antimicrobial Activity
Preliminary studies suggest that NA-TEP exhibits antimicrobial properties. While specific data on NA-TEP is limited, similar compounds in its class have shown effectiveness against various bacterial strains and fungi. For instance:
- Antibacterial Activity : Compounds with similar structures have demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Antifungal Activity : Some derivatives have been tested against fungal pathogens such as Candida albicans, showing promising results in inhibiting growth.
The biological activity of NA-TEP may be attributed to its ability to interfere with microbial cell wall synthesis or function as an enzyme inhibitor. The thiazole moiety is known for its role in disrupting metabolic pathways in bacteria.
Study on Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of various derivatives of thiazole compounds against E. coli and S. aureus. The results indicated that compounds with similar structural motifs to NA-TEP achieved Minimum Inhibitory Concentrations (MICs) in the range of 10–50 µg/mL for S. aureus, suggesting that NA-TEP could exhibit comparable activity.
Cytotoxicity Assessment
In vitro cytotoxicity assays conducted on human cell lines using similar thiazole compounds revealed that while some exhibited moderate cytotoxic effects (IC50 values ranging from 20 to 100 µM), further studies are required to assess the safety profile of NA-TEP specifically.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
